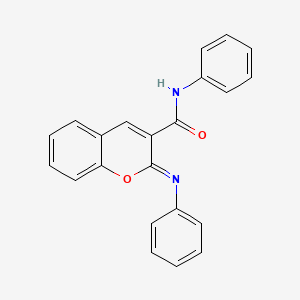![molecular formula C12H18KNO5 B2845426 Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate CAS No. 2413896-08-7](/img/structure/B2845426.png)
Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate is a compound characterized by its unique structure comprising piperidine and ester functional groups. Its versatile reactivity makes it a significant compound in various fields of chemistry and related sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process:
Formation of the Piperidine Ring: : The piperidine ring is prepared via the reductive amination of a keto ester with an appropriate amine.
Esterification: : The piperidine intermediate undergoes esterification with 2-methylpropan-2-ol under acidic conditions.
Final Formation: : The potassium salt is formed through neutralization with potassium hydroxide.
Industrial Production Methods: Industrial methods focus on optimizing yield and purity. Large-scale production typically involves continuous flow reactors for each synthesis step, ensuring consistent reaction conditions and efficient scale-up.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions yield different piperidine derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, replacing the ester group with various nucleophiles.
Oxidation: : Reagents like potassium permanganate and chromium trioxide.
Reduction: : Commonly performed using lithium aluminum hydride or hydrogen with a palladium catalyst.
Substitution: : Utilizes reagents like sodium alkoxides and amines.
Oxidized Derivatives: : Include carboxylic acids and ketones.
Reduced Products: : Such as alcohols and simpler piperidine derivatives.
Substituted Products: : Varying esters and amides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: : Acts as a ligand or intermediate in catalytic cycles.
Organic Synthesis: : Used in the synthesis of complex organic molecules.
Drug Development: : Serves as a scaffold for designing bioactive compounds.
Biochemistry: : Used in studies on enzyme interactions and inhibitions.
Diagnostics: : Used as a chemical probe in imaging studies.
Polymer Production: : Used in the synthesis of novel polymers.
Mecanismo De Acción
The compound’s action is highly dependent on its functional groups. The piperidine ring and ester groups facilitate binding interactions with various molecular targets such as enzymes and receptors. This compound often modulates biological pathways through:
Enzyme Inhibition: : Binding to the active site of enzymes, reducing their activity.
Receptor Binding: : Interacting with cell surface receptors to influence cellular signaling pathways.
Comparación Con Compuestos Similares
Unique Features:
The combined presence of piperidine and ester groups gives it unique reactivity and binding properties.
The esterification with 2-methylpropan-2-ol offers enhanced stability compared to other esters.
Potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyrrolidine-3-carboxylate: : Similar but has a pyrrolidine ring instead of piperidine.
Potassium;1-[2-(2-methylpropan-2-yloxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate: : A close analog with slight structural variations.
Potassium;1-[2-(2-ethylpropan-2-yloxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate: : Another analog with an ethyl group instead of a methyl group.
Propiedades
IUPAC Name |
potassium;1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5.K/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17;/h8H,4-7H2,1-3H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGJZIFQZVEAC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC(C1=O)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18KNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)

![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)



![5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2845358.png)

![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2845360.png)

![5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2845363.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)

